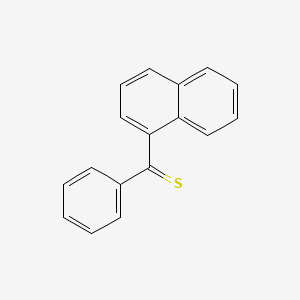

Naphthalen-1-yl(phenyl)methanethione

Description

Properties

CAS No. |

33083-79-3 |

|---|---|

Molecular Formula |

C17H12S |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

naphthalen-1-yl(phenyl)methanethione |

InChI |

InChI=1S/C17H12S/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |

InChI Key |

JSLXFEJROZYETE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl(phenyl)methanethione typically involves the reaction of naphthalene-1-thiol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-yl(phenyl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

Substitution: The methanethione group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl(phenyl)methanethione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(phenyl)methanethione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanethiones

Substituent Effects on Physical and Chemical Properties

The substituents on the methanethione scaffold significantly alter reactivity, stability, and applications. Key comparisons include:

Table 1: Structural and Functional Comparison of Methanethione Derivatives

Key Observations :

Structural and Crystallographic Insights

- Crystal Packing : Morpholin-4-yl(phenyl)methanethione adopts a planar thioketone group with a chair conformation morpholine ring, facilitating hydrogen-bonded dimer formation . In contrast, this compound likely exhibits layered π-stacking due to its bulky aromatic groups.

- Chalcogen Bonding: Tellurium analogs of chalconium derivatives demonstrate shorter chalcogen bonds (Te···F: 2.505 Å) compared to sulfur analogs (S···F: 2.550 Å), highlighting the impact of heteroatom size on non-covalent interactions .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Naphthalen-1-yl(phenyl)methanethione?

Methodological Answer:

The synthesis of this compound can be achieved via Friedel-Crafts acylation using benzoyl chloride and naphthalene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, thionation reactions involving hydroxylamine hydrochloride under reflux conditions with KOH in ethanol have been reported for structurally similar compounds .

Characterization requires multi-modal approaches:

- X-ray crystallography to resolve bond angles and torsion angles (e.g., C1–C11–O1–H1 = −176.55° observed in naphthalen-1-ylmethanol derivatives) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.

- Mass spectrometry (EI or ESI) for molecular weight validation, referencing protocols from NIST Standard Reference Database 69 for calibration .

Basic: How can structural and electronic properties of this compound be experimentally validated?

Methodological Answer:

- UV-Vis spectroscopy to analyze π→π* transitions in the aromatic and thiocarbonyl groups.

- FT-IR spectroscopy to identify C=S stretching vibrations (~1200–1050 cm⁻¹) and aromatic C–H bending modes.

- Single-crystal XRD for precise bond length measurements (e.g., C–S bond lengths ~1.65–1.70 Å, as seen in analogous methanethione structures) . Computational validation via density functional theory (DFT) can predict molecular orbitals and electrostatic potentials, aligning with experimental data .

Advanced: What experimental designs are recommended for assessing the toxicological mechanisms of this compound?

Methodological Answer:

Follow the ATSDR systematic review framework :

- Inclusion Criteria : Prioritize studies on laboratory mammals (rodents) with defined exposure routes (oral, inhalation, dermal) and systemic outcomes (hepatic, renal, respiratory effects) per Table B-1 .

- Dose-Response Analysis : Use randomized dosing (e.g., 10–100 mg/kg/day) and monitor biomarkers like glutathione depletion or cytochrome P450 activity.

- Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization adequacy, allocation concealment) to exclude low-confidence studies .

- Confidence Rating : Classify studies as "High" if ≥3/4 risk-of-bias criteria are met .

Advanced: How can computational methods resolve contradictions in experimental data on reactivity or toxicity?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., thiocarbonyl group nucleophilic attack) to predict intermediates incompatible with observed experimental products .

- Molecular Dynamics (MD) Simulations : Study solvent effects or protein binding interactions that may explain discrepancies in in vitro vs. in vivo toxicity .

- Meta-Analysis : Use tools like RevMan to harmonize data from heterogeneous studies, weighting results by confidence ratings (e.g., "High" vs. "Very Low" initial confidence) .

Advanced: What strategies mitigate bias in epidemiological studies of this compound exposure?

Methodological Answer:

- Retrospective Cohort Design : Use existing records to identify occupational exposure cohorts, but validate data via triangulation with environmental monitoring (air/water/sediment) .

- Blinding and Randomization : For controlled exposure studies, ensure allocation concealment and blinded outcome assessment per Table C-6 .

- Confounder Adjustment : Apply multivariate regression to control for variables like smoking status or co-exposure to polycyclic aromatic hydrocarbons .

Advanced: How are environmental degradation pathways of this compound characterized?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents, monitoring degradation via HPLC-MS .

- Biodegradation Assays : Use soil microcosms with Pseudomonas spp. to assess microbial breakdown, quantifying metabolites like naphthol derivatives .

- Partitioning Analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential, referencing NIST solubility data .

Advanced: What in vitro models are suitable for studying cellular uptake and metabolism?

Methodological Answer:

- Hepatocyte Cultures : Primary rat hepatocytes can model phase I/II metabolism (e.g., CYP450-mediated oxidation, glutathione conjugation) .

- Caco-2 Cell Monolayers : Assess intestinal absorption and permeability using standardized protocols (e.g., apparent permeability coefficient, Papp) .

- LC-MS/MS Metabolomics : Identify sulfated or glucuronidated metabolites with high-resolution mass spectrometry .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize reaction residues with 10% NaOH before incineration, adhering to local regulations .

- Emergency Procedures : Immediate decontamination with ethanol for spills; consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Advanced: How are structure-activity relationships (SARs) developed for derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., nitro, amino groups) at the phenyl or naphthyl rings and compare bioactivity .

- QSAR Modeling : Use descriptors like Hammett constants (σ) or molar refractivity to correlate structural features with toxicity endpoints .

- Crystallographic Data : Correlate bond angle distortions (e.g., C–S–C angles) with reactivity in nucleophilic substitution reactions .

Advanced: What in silico tools predict the environmental fate of this compound?

Methodological Answer:

- EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR) using SMILES strings .

- Molecular Docking : Simulate binding to environmental receptors (e.g., soil organic matter) using AutoDock Vina .

- Fugacity Modeling : Predict compartmental distribution (air, water, soil) using level III fugacity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.